molecular formula C10H13NO3 B127875 (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide CAS No. 1391068-07-7

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

Cat. No.: B127875
CAS No.: 1391068-07-7
M. Wt: 195.21 g/mol
InChI Key: GDEKHSQWWGCDRA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Bromo-4’-methylpropiophenone undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-methylpropiophenone varies depending on its specific application. In the pharmaceutical industry, it acts as an intermediate in the synthesis of other drugs. Its unique structure enables it to serve as the basis for the construction of complex molecules with therapeutic properties .

Properties

IUPAC Name

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEKHSQWWGCDRA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(C1=CC=CC=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](C1=CC=CC=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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